Sancycline

Vue d'ensemble

Description

Elle est dérivée de la tétracycline et est connue pour sa capacité à inhiber la synthèse protéique en se liant à la sous-unité ribosomale 30S, bloquant ainsi l’entrée de l’aminoacyl-ARNt dans le site A du ribosome . Ce composé est particulièrement efficace contre une variété de souches bactériennes, y compris celles résistantes aux autres tétracyclines.

Applications De Recherche Scientifique

Bonomycin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the mechanisms of tetracycline antibiotics.

Biology: Bonomycin is used to study protein synthesis and ribosomal function.

Industry: Bonomycin is used in the development of new antibiotics and in the study of bacterial resistance mechanisms.

Mécanisme D'action

La bonomycine exerce ses effets en se liant à la sous-unité ribosomale 30S, inhibant ainsi la synthèse protéique. Cette liaison bloque l’entrée de l’aminoacyl-ARNt dans le site A du ribosome, empêchant l’ajout de nouveaux acides aminés à la chaîne peptidique en croissance . Ce mécanisme est similaire à celui des autres antibiotiques de la tétracycline, mais présente certaines caractéristiques uniques qui rendent la bonomycine particulièrement efficace contre certaines souches bactériennes.

Composés similaires :

Tétracycline : Le composé parent dont la bonomycine est dérivée.

Minocycline : Une autre tétracycline semi-synthétique ayant des propriétés similaires.

Doxycycline : Un antibiotique de la tétracycline largement utilisé ayant un mécanisme d’action similaire.

Unicité : La bonomycine est unique en raison de sa nature semi-synthétique et de son activité accrue contre les souches bactériennes résistantes à la tétracycline. Sa capacité à se lier plus efficacement à la sous-unité ribosomale 30S en fait un composé précieux dans la lutte contre la résistance aux antibiotiques .

Safety and Hazards

Orientations Futures

Recent progress in biosynthetic engineering and synthetic biology approaches, and a deeper understanding of Sancycline biosynthesis, have opened new opportunities in this compound drug development . In addition, this compound and its analogs have shown potential for diminishing hyperpigmentation skin disorders .

Analyse Biochimique

Biochemical Properties

Sancycline has been found to interact with melanocytes, which synthesize the pigment melanin inside melanosomes . It has also been noted for its capacity to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

In terms of cellular effects, this compound has been observed to have a robust suppression of dendricity parameters in DP cells, which was associated with a significant reduction of intracellular tyrosinase activity . It had no significant effects on intracellular melanin levels, suggesting that it selectively targets melanosome export .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a unique structure–activity relationship (SAR) for the effects of these compounds on melanogenesis . The removal of the 4-dimethylamino moiety confers the selective capacity to suppress melanosome export .

Temporal Effects in Laboratory Settings

Its effects on melanosome export and tyrosinase activity suggest potential changes in cellular function over time .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed, it has been noted that this compound was cytotoxic at high doses .

Metabolic Pathways

Its interaction with melanocytes and its capacity to inhibit MMPs suggest potential involvement in melanogenesis and extracellular matrix breakdown .

Transport and Distribution

Its observed effects on melanosome export suggest potential interactions with cellular transport mechanisms .

Subcellular Localization

Its effects on melanosome export suggest that it may be localized to melanosomes within melanocytes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la bonomycine implique l’hydrogénation d’un composé précurseur dans un solvant mixte d’alcool et d’acide sous l’influence d’un catalyseur. L’alcool utilisé peut varier de C1 à C6, et l’acide peut être l’acide sulfurique, l’acide bromhydrique, l’acide méthanesulfonique, l’acide p-toluènesulfonique, l’acide perchlorique ou l’acide phosphorique . La réaction est effectuée dans un environnement d’hydrogène, ce qui facilite le processus de réduction.

Méthodes de production industrielle : La production industrielle de la bonomycine suit une voie de synthèse similaire, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus implique moins de sous-produits réactionnels, un post-traitement facile et la possibilité de récupérer les solvants et les catalyseurs, ce qui le rend respectueux de l’environnement et rentable .

Analyse Des Réactions Chimiques

Types de réactions : La bonomycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La bonomycine peut être oxydée pour former divers dérivés.

Réduction : Le processus d’hydrogénation utilisé dans sa synthèse est une forme de réduction.

Substitution : La bonomycine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est couramment utilisé.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bonomycine qui peuvent avoir des activités biologiques et des propriétés différentes.

4. Applications de la recherche scientifique

La bonomycine a un large éventail d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes des antibiotiques de la tétracycline.

Biologie : La bonomycine est utilisée pour étudier la synthèse protéique et la fonction ribosomale.

Industrie : La bonomycine est utilisée dans le développement de nouveaux antibiotiques et dans l’étude des mécanismes de résistance bactérienne.

Comparaison Avec Des Composés Similaires

Tetracycline: The parent compound from which bonomycin is derived.

Minocycline: Another semi-synthetic tetracycline with similar properties.

Doxycycline: A widely used tetracycline antibiotic with a similar mechanism of action.

Uniqueness: Bonomycin is unique due to its semi-synthetic nature and its enhanced activity against tetracycline-resistant bacterial strains. Its ability to bind more effectively to the 30S ribosomal subunit makes it a valuable compound in the fight against antibiotic resistance .

Propriétés

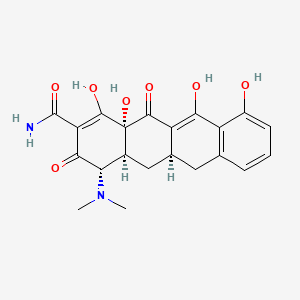

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCQOMXDZUULRV-ADOAZJKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057836 | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808-26-4 | |

| Record name | Sancycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)